5-Methoxy-N-methyl-2-nitrobenzenamine

Descripción

Contextualization within Aromatic Amine Chemistry

Aromatic amines are a class of organic compounds defined by the presence of an amino group (-NH2) or its derivatives attached directly to an aromatic ring. trc-leiden.nlwikipedia.org The simplest member of this family is aniline (B41778) (benzenamine), which consists of an amino group bonded to a benzene (B151609) ring. wikipedia.orgbritannica.com These compounds are of immense industrial and academic importance, serving as foundational building blocks for a vast array of synthetic products, including dyes, polymers, and pharmaceuticals. trc-leiden.nlgoogle.com

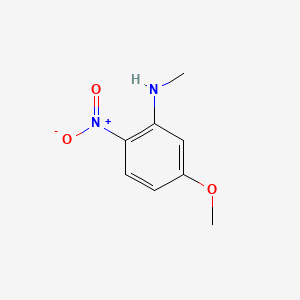

5-Methoxy-N-methyl-2-nitrobenzenamine is a multifariously substituted aromatic amine. It can be classified as a derivative of aniline, featuring three distinct modifications to the basic structure:

A methoxy (B1213986) group (-OCH3) at position 5.

A nitro group (-NO2) at position 2.

A methyl group on the amine nitrogen, making it a secondary amine.

The presence and specific arrangement of these functional groups dictate the molecule's chemical behavior, electronic properties, and potential synthetic utility.

Significance of Methoxy and Nitro Substituents in Aromatic Systems

The reactivity and electronic distribution of a benzene ring are profoundly influenced by its substituents. In this compound, the methoxy and nitro groups exert opposing electronic effects, creating a "push-pull" system that polarizes the molecule.

The methoxy group (-OCH3) is a potent activating group. It deactivates the ring slightly through an electron-withdrawing inductive effect due to the high electronegativity of the oxygen atom. However, this is significantly overshadowed by its powerful electron-donating resonance effect, where the oxygen's lone pairs delocalize into the aromatic π-system. acs.org This increases electron density, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack.

Conversely, the nitro group (-NO2) is one of the strongest deactivating groups. It powerfully withdraws electron density from the aromatic ring through both a strong inductive effect (due to the electronegative nitrogen and oxygen atoms) and a resonance effect, which delocalizes the ring's π-electrons onto the nitro group. acs.org This renders the aromatic ring significantly less reactive toward electrophiles.

The N-methyl group also contributes a mild electron-donating inductive effect, which can slightly increase the basicity of the amine compared to its primary amine counterpart, 2-methoxy-5-nitroaniline (B165355). The combination of a strong electron-donating system (methoxy and amino groups) and a strong electron-withdrawing system (nitro group) results in a molecule with a significant dipole moment, a characteristic that is often exploited in the synthesis of dyes and materials with specific optical properties.

Overview of Research Trajectories and Current Gaps

The study of benzenamines dates back to the early 19th century. In 1826, Otto Unverdorben first isolated aniline through the distillation of indigo (B80030), naming it Crystallin. wikipedia.orgtandfonline.com Shortly after, in 1834, Friedlieb Runge isolated the same substance from coal tar, calling it kyanol. trc-leiden.nltandfonline.com The name "aniline" was coined in 1840 by Carl Julius Fritzsche after treating indigo with caustic potash. wikipedia.orgtandfonline.com The structural identity of these substances was confirmed in 1843, and a pivotal moment in its production came in 1842 when Nikolay Zinin developed a method for synthesizing it by reducing nitrobenzene (B124822). wikipedia.org

This synthetic route, later refined by Antoine Béchamp using iron and acid, was crucial. wikipedia.org It transformed aniline from a chemical curiosity into an industrial commodity, paving the way for William Perkin's accidental discovery of the first synthetic dye, mauveine, in 1856, which launched the synthetic dye industry. trc-leiden.nltandfonline.com This history underscores the fundamental importance of nitroarene reduction in producing anilines, a method that remains relevant for the synthesis of substituted anilines today.

Early research on anilines relied on classical chemical reactions and observation. The development of synthetic routes, such as the Béchamp reduction, was a primary focus. wikipedia.org Modern research, however, employs a sophisticated suite of methodologies for both synthesis and analysis.

Synthesis: While the reduction of nitroarenes remains a common method, contemporary organic synthesis offers more versatile tools. sci-hub.stnih.gov Palladium-catalyzed cross-coupling reactions, for instance, allow for the precise formation of carbon-nitrogen bonds, enabling the construction of complex aniline derivatives that were previously inaccessible. nih.gov For N-alkylation, specific methods have been developed; a US patent from 1971 describes the N-monomethylation of nitroanilines using a mixture of formaldehyde (B43269) and sulfuric acid. google.com

Analysis: The identification and characterization of substituted anilines have been revolutionized by modern analytical techniques. stem.org.uk Where early chemists relied on melting points and colorimetric tests, modern researchers use:

Chromatography: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for separating complex mixtures and purifying compounds. capes.gov.brthermofisher.com

Spectroscopy: Infrared (IR) spectroscopy helps identify functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular skeleton. Mass Spectrometry (MS) allows for precise determination of molecular weight and fragmentation patterns, confirming the compound's identity. stem.org.uk

The primary research gap concerning this compound is the lack of published studies detailing its specific synthesis, characterization, and application. While its properties can be inferred from related compounds like 2-methoxy-5-nitroaniline and N-methyl-nitroanilines, dedicated research is needed to fully understand its unique chemical behavior. researchgate.net

Mentioned Compounds

Structure

3D Structure

Propiedades

IUPAC Name |

5-methoxy-N-methyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-9-7-5-6(13-2)3-4-8(7)10(11)12/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRBBCZYRHITZDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60219515 | |

| Record name | Benzenamine, 5-methoxy-N-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69397-93-9 | |

| Record name | Benzenamine, 5-methoxy-N-methyl-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069397939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 5-methoxy-N-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies and Chemical Transformations of 5 Methoxy N Methyl 2 Nitrobenzenamine

Contemporary Synthetic Routes and Strategies

Modern synthetic approaches to 5-Methoxy-N-methyl-2-nitrobenzenamine and related nitroaromatic compounds prioritize efficiency, control over the placement of chemical groups (regioselectivity), and high product yields.

The synthesis of substituted nitroanilines often begins with a simpler, readily available aniline (B41778) precursor. A general, multi-step strategy is employed to introduce the required functional groups in a controlled manner. For a compound like this compound, a plausible synthetic route starting from a precursor like m-anisidine (B1676023) (3-methoxyaniline) would involve a sequence of protection, nitration, methylation, and deprotection steps.

The synthesis of nitroanilines can be complex due to the influence of the amino group on the aromatic ring. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. To control the position of the incoming nitro group, the reactivity of the amino group is often tempered by converting it into an amide (e.g., acetanilide) before the nitration step. hopemaxchem.com

A representative, though generalized, pathway for a related compound, 5-(ethylsulfonyl)-2-methoxyaniline, started from 4-methoxybenzene-1-sulfonyl chloride, highlighting a four-step sequence to achieve the final polysubstituted aniline. nih.gov This underscores the multi-step nature of synthesizing such complex anilines.

Table 1: Generalized Multi-Step Synthesis Strategy for Substituted Anilines

| Step | Reaction | Purpose | General Reagents |

|---|---|---|---|

| 1 | Protection | To moderate the activating effect of the amine and direct nitration. | Acetic anhydride |

| 2 | Electrophilic Aromatic Substitution (Nitration) | To introduce the nitro group onto the aromatic ring. | Nitric acid, Sulfuric acid |

| 3 | N-Alkylation (Methylation) | To introduce the methyl group onto the nitrogen atom. | A methylating agent (e.g., dimethyl sulfate) |

This table represents a generalized strategy and specific reagents and conditions would need to be optimized for the synthesis of this compound.

Achieving the desired isomer (regioisomer) in high yield is a significant challenge in the synthesis of polysubstituted aromatic compounds. The direct amination of an aromatic nitro compound, for instance, can lead to a mixture of products. In the amination of m-nitroanisole, a compound structurally related to the precursor of this compound, multiple isomers were formed, including 4-methoxy-2-nitroaniline (B140478), 2-methoxy-6-nitroaniline, and 2-methoxy-4-nitroaniline (B147289), with varying yields. google.com

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch methods. These advantages include enhanced safety, improved heat and mass transfer, better reaction control, and increased efficiency and scalability. nih.govgoogle.com

The synthesis of nitroaniline derivatives is particularly well-suited to flow chemistry. A method for synthesizing 4-methoxy-2-nitroaniline, a close structural analog of the target compound, has been developed using a continuous flow reactor. google.com This approach allows for the rapid and efficient mixing of reagents and precise control over reaction parameters, which reduces the formation of side products and improves yield and purity. google.com The reaction time in a flow reactor can be reduced from hours to minutes compared to conventional batch reactions. google.com

Furthermore, subsequent reactions, such as the reduction of the nitro group, have also been successfully implemented in continuous flow systems. The reduction of various nitro compounds to their corresponding amines has been demonstrated using flow reactors, highlighting the potential for creating integrated, multi-step continuous syntheses. beilstein-journals.orggoogle.com

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

| Feature | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer due to small reaction volumes and superior heat exchange. google.comgoogle.com |

| Efficiency | Longer reaction times, often requiring hours. | Significantly shorter reaction times, from dozens of seconds to several minutes. google.com |

| Process Control | Difficult to precisely control temperature and mixing. | Excellent control over reaction parameters (temperature, pressure, mixing). google.com |

| Scalability | Scaling up can be challenging and may alter reaction outcomes ("amplification effect"). | Easier and more predictable scalability by running the reactor for longer periods. google.com |

| Product Quality | May lead to more side products and require extensive purification. | Often results in higher selectivity, yield, and purity, sometimes eliminating the need for intermediate purification. google.com |

Functional Group Interconversions and Derivatization Strategies

Once synthesized, this compound can be further modified through functional group interconversions. These transformations are key to building more complex molecular structures.

The reduction of the nitro group to a primary amine is one of the most important transformations of nitroaromatic compounds. masterorganicchemistry.com This conversion dramatically changes the electronic properties of the substituent from strongly electron-withdrawing and meta-directing to strongly electron-donating and ortho-, para-directing. masterorganicchemistry.com The resulting diamine, 5-methoxy-N1-methylbenzene-1,2-diamine, is a valuable intermediate for the synthesis of various heterocyclic compounds.

A wide array of methods is available for this reduction:

Catalytic Hydrogenation : This is a common and clean method, typically employing a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) on a carbon support (Pd/C) with hydrogen gas. masterorganicchemistry.com

Metal/Acid Reduction : A classic method involves the use of an easily oxidized metal like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl). masterorganicchemistry.com Tin(II) chloride (SnCl₂) is also an effective reagent for this purpose. masterorganicchemistry.com

Transfer Hydrogenation : This approach uses a molecule to donate hydrogen in the presence of a catalyst. For example, formic acid with an iron-based catalyst or triethylsilane with Pd/C can be used to reduce nitroarenes efficiently. organic-chemistry.org

Metal-Free Reductions : Recent research has focused on developing more environmentally benign, metal-free reduction methods. Reagents such as tetrahydroxydiboron (B82485) have been shown to effectively reduce aromatic nitro compounds. organic-chemistry.org

The choice of reducing agent is critical to ensure chemoselectivity, meaning the nitro group is reduced without affecting other potentially reducible functional groups in the molecule. organic-chemistry.orgsci-hub.st

The methoxy (B1213986) group (-OCH₃) on the aromatic ring can also be chemically modified, most commonly through O-demethylation to yield a phenol (B47542) (-OH). This transformation can be significant as the resulting hydroxyl group can participate in a different range of chemical reactions, such as ether or ester formation.

While specific studies on the demethylation of this compound are not prevalent in the provided search results, general methods for the cleavage of aryl methyl ethers are well-established in organic chemistry. These reactions typically involve strong Lewis acids or proton acids.

Common reagents used for O-demethylation include:

Boron tribromide (BBr₃)

Hydrobromic acid (HBr)

Trimethylsilyl iodide (TMSI)

In a related context, the metabolic O-demethylation of methoxylated psychoactive amines has been observed in biological systems, indicating that this transformation is a known metabolic pathway. nih.gov This biological process further confirms the chemical possibility of cleaving the methyl-oxygen bond to unmask a phenolic hydroxyl group.

Reactions Involving the N-Methylamino Moiety

The N-methylamino group in this compound is a versatile functional group capable of undergoing various transformations. As a secondary amine, its reactivity is well-established, allowing for modifications that can significantly alter the molecule's properties. wikipedia.orgfiveable.me

Key reactions include:

N-Acylation: The nitrogen atom can readily react with acylating agents like acid chlorides or anhydrides to form the corresponding N-acyl derivative. This transformation is often used to protect the amino group or to introduce new functionalities.

N-Alkylation: Further alkylation can occur to yield a tertiary amine. For instance, N-methylation using methanol (B129727) as a C1 source can be achieved catalytically. nih.govresearchgate.net Ruthenium and Iridium complexes have proven effective for the N-methylation of anilines, proceeding through a "borrowing hydrogen" mechanism. nih.govacs.org

Oxidative Coupling and C-H Activation: The C-H bonds on the N-methyl group are susceptible to activation. Iron-catalyzed cross-dehydrogenative coupling allows for the formation of a new C-C bond at the α-carbon of the N-methyl group, coupling it with unactivated C(sp³)-H bonds from alkanes or ethers. nih.govacs.org This reaction proceeds via a radical process and provides a method for elaborating the structure without requiring a directing group. nih.govacs.org

Reaction with Carbon Dioxide: In the presence of a suitable catalyst, such as a Cu-ZnO/TiO₂, the N-methylamino group can react with CO₂ and H₂ to form N,N-dimethylaniline derivatives, showcasing its potential in carbon capture and utilization strategies. northeastern.edu

These reactions highlight the utility of the N-methylamino group as a handle for further molecular diversification.

Advanced Reaction Mechanisms and Kinetics

The electronic properties of the substituents on this compound dictate its reactivity in various mechanistic pathways. The interplay between the strongly electron-donating methoxy (-OCH₃) and N-methylamino (-NHCH₃) groups, and the strongly electron-withdrawing nitro (-NO₂) group is crucial.

Electrophilic Aromatic Substitution Pathways

In electrophilic aromatic substitution (EAS), the rate and regioselectivity are governed by the existing substituents. Both the -NHCH₃ and -OCH₃ groups are activating, ortho-, para-directors due to their ability to donate electron density to the ring via resonance. byjus.comorganicchemistrytutor.com Conversely, the -NO₂ group is a strong deactivating, meta-director.

The directing effects of these groups on the this compound ring are as follows:

-NHCH₃ group (at C1): Strongly activating, directs to positions 2 (blocked), 4, and 6.

-NO₂ group (at C2): Strongly deactivating, directs to positions 4 and 6.

-OCH₃ group (at C5): Strongly activating, directs to positions 2 (blocked), 4, and 6.

All three groups cooperatively direct incoming electrophiles to the C4 and C6 positions. The powerful activating nature of the amino and methoxy groups generally outweighs the deactivating effect of the nitro group, making the ring susceptible to EAS. byjus.com However, the substitution pattern can be influenced by reaction conditions. For example, in strongly acidic media for nitration, the amino group can be protonated to form an anilinium ion (-NH₂CH₃⁺), which is a deactivating, meta-directing group. byjus.com This would alter the predicted outcome.

Regioselective halogenation of anilines can be challenging due to the high reactivity of the ring. rsc.org However, methods using copper(II) halides in ionic liquids have shown high yields for para-chlorination of various substituted anilines, which could be applicable here. beilstein-journals.org

| Reaction Type | Predicted Major Product(s) | Rationale |

| Halogenation | 4-Halo- and/or 6-Halo-5-methoxy-N-methyl-2-nitrobenzenamine | The -NHCH₃ and -OCH₃ groups are strong ortho, para-directors, activating positions 4 and 6. byjus.comorganicchemistrytutor.com |

| Nitration | 4-Nitro- and/or 6-Nitro-5-methoxy-N-methyl-2-nitrobenzenamine | Similar to halogenation, directing effects favor substitution at C4 and C6. Protonation of the amine in acidic media could lead to other isomers. byjus.com |

| Sulfonation | 4-Sulfonyl- and/or 6-Sulfonyl-5-methoxy-N-methyl-2-nitrobenzenamine | The bulky nature of the electrophile may favor substitution at the less sterically hindered C4 position. |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group. wikipedia.org In this compound, the nitro group at C2 strongly activates the ring for nucleophilic attack. While the molecule lacks a conventional halide leaving group, the nitro group itself can be displaced under certain conditions.

The mechanism proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgrsc.org A nucleophile attacks the carbon bearing the leaving group, forming a tetrahedral intermediate where the negative charge is delocalized onto the electron-withdrawing nitro group. wikipedia.org For this specific molecule, nucleophilic attack could theoretically occur at C1 (displacing -NHCH₃), C2 (displacing -NO₂), or C5 (displacing -OCH₃). The nitro group at C2 activates the C1 and C5 positions for attack. The formation of stable Meisenheimer complexes from nitroaromatic compounds upon reaction with nucleophiles like alkoxides or even hydride has been well-documented. rsc.orgnih.gov

Radical Reaction Mechanisms in Benzenamine Chemistry

The nitroaromatic functionality is central to the radical chemistry of this compound. Nitroaromatic compounds can accept an electron to form a nitro radical-anion (ArNO₂⁻•). nih.govacs.org This single-electron transfer (SET) can be initiated by various reducing agents or even by reaction with anionic organic bases. nih.govnih.gov

These radical anions are key intermediates in the reductive metabolism of nitroaromatic compounds. nih.gov While the radical-anion itself is often unreactive, it can undergo further reduction or participate in "futile metabolism" where it transfers an electron to molecular oxygen to form superoxide (B77818), regenerating the parent nitroaromatic. nih.gov The stability and subsequent reactions of the nitro radical-anion are critical in fields like medicinal chemistry and toxicology. nih.govresearchgate.net The formation of radical anions from nitroaromatic compounds can be studied using techniques like electron spin resonance (ESR) spectroscopy. rsc.org

Nef Reaction Pathways for Nitroalkanes and Derivatives

The classical Nef reaction involves the acid hydrolysis of a salt of a primary or secondary nitroalkane to yield an aldehyde or a ketone. organic-chemistry.orgorganicreactions.org A critical requirement for this reaction is the presence of at least one α-hydrogen on the carbon atom attached to the nitro group, which allows for tautomerization to a nitronic acid (or its conjugate base, a nitronate).

Since this compound is an aromatic nitro compound, the nitro group is attached to an sp²-hybridized carbon of the benzene (B151609) ring that lacks an α-hydrogen. Therefore, it cannot undergo the classical Nef reaction.

However, the concept of "interrupted" Nef and Meyer reactions has emerged, where transient cationic intermediates, formed by protonation of a nitronic acid, are trapped by external nucleophiles instead of water. nih.govresearchgate.netmdpi.com While these reactions are primarily documented for aliphatic nitro compounds, they expand the synthetic potential of the nitro group. nih.govmdpi.com For an aromatic compound like this compound, participation in such a pathway would require prior modification to create a structure amenable to forming a nitronate-like intermediate, which is not a direct transformation of the parent molecule.

Catalytic Approaches in this compound Synthesis and Transformations

Catalysis offers efficient and selective methods for both the synthesis and transformation of this compound.

Synthesis: Palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination) are a cornerstone for synthesizing substituted anilines. nih.govwiley.comepa.gov The synthesis of the title compound could be envisioned by coupling a precursor like 1-halo-5-methoxy-2-nitrobenzene with methylamine (B109427) using a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.govacs.org N-methylaniline is considered a relatively facile nucleophile in these couplings. nih.gov

Transformations: The most significant catalytic transformation is the reduction of the nitro group to an amine, which is a key step in the synthesis of many diamine building blocks.

Catalytic Hydrogenation: This is a common method for reducing nitro groups. commonorganicchemistry.comwikipedia.org Catalysts like Palladium on carbon (Pd/C), Raney Nickel, or Platinum(IV) oxide are effective. commonorganicchemistry.comrsc.org A major challenge is chemoselectivity—achieving reduction of the nitro group without affecting other functional groups. Modern catalysts, such as phosphorus-doped carbon nanotubes (P-CNTs), have shown high selectivity for reducing nitro groups in the presence of other reducible functionalities like halogens. rsc.org

Transfer Hydrogenation: Reagents like formic acid or hydrazine (B178648) can be used as a hydrogen source in the presence of a catalyst. organic-chemistry.org Iron-based catalyst systems have been developed for the transfer hydrogenation of nitroarenes under mild, base-free conditions. organic-chemistry.org

Metal-Free Reductions: Recent advancements include metal-free reduction systems, such as using tetrahydroxydiboron in water or a combination of sodium iodide and triphenylphosphine (B44618) under photoredox conditions, which offer high chemoselectivity. organic-chemistry.org

| Reaction | Catalyst/Reagent | Key Features |

| Nitro Reduction | H₂/Pd-C | Standard, efficient method; may reduce other groups. commonorganicchemistry.com |

| Fe/Acid | Mild, chemoselective reduction. commonorganicchemistry.com | |

| SnCl₂ | Mild method, tolerates many functional groups. commonorganicchemistry.com | |

| Fe/Formic Acid | Base-free transfer hydrogenation. organic-chemistry.org | |

| N-Methylation | Ru or Ir complexes/Methanol | "Borrowing hydrogen" mechanism for N-alkylation. nih.govacs.org |

| C-N Coupling | Pd₂(dba)₃/Phosphine Ligand | Buchwald-Hartwig amination for synthesis. wiley.com |

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions. While specific studies detailing the homogeneous catalytic reduction of this compound are not extensively documented in publicly available literature, general principles from related nitroarene reductions can be applied. Iron, ruthenium, and palladium complexes are known to be effective for the reduction of nitro groups. For instance, palladium-phosphine complexes have been utilized in the dual N-arylation of azoarenes formed in situ from the reduction of nitroarenes. nih.gov The reductive coupling of nitroarenes to form diarylamines has also been achieved using palladium-N-heterocyclic carbene (NHC) complexes with triethylsilane as the reducing agent. nih.gov In one study, the reductive coupling of nitrobenzene (B124822) with an ortho-methoxy group yielded the corresponding product in 67% yield. nih.gov

Heterogeneous Catalysis

Heterogeneous catalysis is widely employed in industrial processes due to the ease of catalyst separation and recycling. The reduction of the nitro group in this compound is a key step in the synthesis of various derivatives, particularly benzimidazoles.

The catalytic transfer hydrogenation of nitro compounds using Raney nickel as the catalyst and hydrazinium (B103819) monoformate as the hydrogen donor is a rapid and efficient method. This system has been shown to reduce a variety of aromatic nitro compounds to their corresponding amines at room temperature. mdma.ch For example, the reduction of p-nitroanisole to p-anisidine (B42471) proceeds with a 95% yield in just 2 minutes. mdma.ch This method's tolerance for various functional groups suggests its potential applicability to this compound.

Another common heterogeneous catalyst for nitro group reduction is palladium on an inert support, such as carbon (Pd/C). The catalytic hydrogenation of substituted nitroanilines over Pd/C is a well-established industrial practice. In the synthesis of some benzimidazole (B57391) derivatives, the catalytic hydrogenation of a nitro group is a crucial step. For instance, in the synthesis of certain N-substituted piperazin-1-yl benzene-1,2-diamine derivatives, a 10% Pd/C catalyst is used with hydrogen gas at 40 psi in an ethyl acetate/methanol solvent mixture. nih.gov

The synthesis of 2-aryl-5-formyl-1H-benzimidazoles has been achieved through the catalytic reduction of the corresponding cyano-benzimidazoles using a Ni-Al alloy in the presence of formic acid, affording yields between 67% and 91%. acs.org

Table 1: Examples of Heterogeneous Catalytic Reduction of Related Nitroaromatic Compounds

| Substrate | Catalyst | Reducing Agent/Conditions | Product | Yield (%) | Reference |

| p-Nitroanisole | Raney Nickel | Hydrazinium monoformate, Methanol, RT | p-Anisidine | 95 | mdma.ch |

| 4-Cyano-1,2-phenylenediamine derivative | 10% Pd/C | H2 (40 psi), EtOAc:MeOH | Corresponding diamine | Not specified | nih.gov |

| 2-Aryl-5-cyano-1H-benzimidazoles | Ni-Al alloy | 75% Formic acid | 2-Aryl-5-formyl-1H-benzimidazoles | 67-91 | acs.org |

Note: This table presents data for compounds structurally related to this compound to illustrate the potential of these catalytic systems.

Photocatalysis and Electrocatalysis

Photocatalysis and electrocatalysis represent green and sustainable alternatives to traditional chemical reductions, often operating under mild conditions.

Electrochemical methods have been developed for the synthesis of benzimidazoles from o-nitroanilines. This process involves a tandem nitro reduction, C(sp3)–H amination, and condensation in an undivided cell under constant current. This one-pot synthesis is performed in the open air and avoids the need for strong chemical reductants, with product yields reaching up to 99%. rsc.org This electrochemically driven reductive cyclization offers a promising route for the conversion of this compound into its corresponding benzimidazole derivative.

While specific research on the photocatalytic or electrocatalytic transformation of this compound is limited, the general field of nitroaromatic reduction via these methods is well-established. These techniques often utilize semiconductor photocatalysts or modified electrodes to facilitate the electron transfer necessary for the reduction of the nitro group.

Iii. Spectroscopic Characterization and Computational Chemistry of 5 Methoxy N Methyl 2 Nitrobenzenamine

Advanced Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques probe the interaction of electromagnetic radiation with the molecule, revealing details about its atomic connectivity, functional groups, and electronic environment.

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of 5-Methoxy-N-methyl-2-nitrobenzenamine would display distinct signals corresponding to each unique proton environment. The aromatic region would show a complex splitting pattern for the three protons on the benzene (B151609) ring, influenced by their positions relative to the electron-withdrawing nitro group and the electron-donating methoxy (B1213986) and N-methylamino groups. A singlet would be expected for the methoxy (-OCH₃) protons, typically appearing around 3.8-4.0 ppm. The N-methyl (-NHCH₃) group would show a signal, likely a doublet if coupled to the N-H proton, in the range of 2.8-3.0 ppm. The amine proton (N-H) itself would appear as a broader signal. For comparison, in the related compound N-methylaniline, the N-methyl protons appear at 2.91 ppm. rsc.org

¹³C NMR: The carbon NMR spectrum would reveal eight distinct signals, one for each carbon atom in the molecule. The chemical shifts would be highly dependent on the electronic environment. The carbon attached to the nitro group would be significantly downfield, while the carbon attached to the methoxy group would also be downfield but to a lesser extent. Aromatic carbons would appear in the typical 110-160 ppm range. The methoxy carbon signal would be expected around 55-60 ppm, and the N-methyl carbon would be found further upfield. For instance, in N-methyl-2-nitroaniline, aromatic carbons appear between 110 and 145 ppm. rsc.orgchemicalbook.com

2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential for unambiguously assigning the proton and carbon signals. A COSY spectrum would show correlations between coupled protons, helping to decipher the connectivity of the aromatic protons. An HSQC spectrum would correlate each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of the ¹H and ¹³C signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is a prediction based on data from analogous compounds and general chemical shift principles, as specific experimental data is not available.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic C-H | 6.5 - 8.0 | 105 - 130 |

| C-NO₂ | - | 140 - 150 |

| C-OCH₃ | - | 155 - 165 |

| C-N | - | 145 - 155 |

| -OCH₃ | ~3.9 | ~56 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

IR Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. Key expected vibrations include:

N-H Stretch: A moderate band around 3300-3500 cm⁻¹.

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl groups just below 3000 cm⁻¹.

Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.

NO₂ Stretches: Strong, distinct asymmetric and symmetric stretching bands around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively. These are characteristic of nitroaromatic compounds. nih.gov

C-O Stretch: A strong band for the aryl ether linkage in the 1200-1275 cm⁻¹ region.

C-N Stretch: Bands for the aromatic amine in the 1250-1360 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations and the symmetric stretch of the nitro group typically give strong Raman signals. nih.gov

Table 2: Predicted IR Absorption Frequencies for this compound This table is a prediction based on characteristic group frequencies, as specific experimental data is not available.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| C=C | Aromatic Ring Stretch | 1450 - 1600 |

| NO₂ | Asymmetric Stretch | 1500 - 1560 |

| NO₂ | Symmetric Stretch | 1335 - 1385 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, this compound would exhibit a molecular ion (M⁺) peak at an m/z value corresponding to its molecular weight, 182.15. The fragmentation pattern would be characteristic, likely involving the loss of the methyl group (M-15), the nitro group (M-46), or other fragments. The mass spectrum for the related compound 2-methoxy-5-nitroaniline (B165355) shows a strong molecular ion peak at m/z 168 and significant fragments from the loss of functional groups. nih.govnist.gov

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₈H₁₀N₂O₃). This technique is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions.

UV-Vis spectroscopy measures the electronic transitions within a molecule, which are influenced by the system of conjugated π-electrons. The spectrum of this compound is expected to show characteristic absorptions due to π → π* and n → π* transitions. The presence of the nitro group, methoxy group, and the benzene ring creates an extended chromophore. For comparison, 4-methoxy-2-nitroaniline (B140478) exhibits significant UV-Vis absorption bands. researchgate.net The spectrum of 2-methoxy-5-nitroaniline in water shows absorption maxima at 219, 257, and 400 nm, which are attributed to the electronic transitions within the substituted benzene system. nih.gov Similar transitions would be expected for the target compound.

Quantum Chemical Computations and Molecular Modeling

Computational chemistry provides theoretical insights that complement experimental findings, offering a deeper understanding of molecular structure and properties.

Density Functional Theory (DFT) is a computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule (its ground-state geometry).

Geometrical Optimization: Using a functional like B3LYP with a basis set such as 6-311G(d,p), the geometry of this compound can be optimized. nih.gov These calculations would yield precise bond lengths, bond angles, and dihedral angles. It is expected that the nitro group and the benzene ring will be nearly coplanar to maximize conjugation, though some twisting may occur due to steric hindrance between the ortho-substituted nitro and N-methylamino groups. DFT calculations on similar molecules have shown a good correlation between calculated and experimentally determined structures. researchgate.net These computational models are also foundational for predicting other properties, such as the IR and NMR spectra, which can then be compared with experimental results for validation. nih.govresearchgate.net

HOMO-LUMO Energy Analysis and Molecular Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in describing the electronic properties and chemical reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity.

A small energy gap suggests that a molecule is more polarizable, has higher chemical reactivity, and is considered "softer". acs.org Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity, a "hard" molecule. In molecules like this compound, the presence of both electron-donating groups (methoxy, N-methylamino) and a strong electron-withdrawing group (nitro) significantly influences the frontier orbitals. The electron-donating groups tend to raise the energy of the HOMO, while the electron-withdrawing group lowers the energy of the LUMO. This combined effect typically leads to a smaller HOMO-LUMO energy gap, which is a key feature for materials with potential nonlinear optical properties. nih.govacs.org

For substituted anilines, the position of the substituent alters the energy gap. researchgate.net In this compound, the HOMO is expected to be localized primarily on the electron-rich aminomethoxy-substituted benzene ring, while the LUMO would be concentrated on the electron-deficient nitro group. acs.org This spatial separation of the frontier orbitals facilitates intramolecular charge transfer (ICT) upon electronic excitation.

Table 1: Conceptual Summary of Frontier Orbital Characteristics

| Orbital/Parameter | Description | Expected Influence on this compound |

| HOMO | Highest Occupied Molecular Orbital; region of electron donation. | Energy is raised by the electron-donating methoxy and N-methylamino groups. Localized mainly on the benzene ring and amino group. |

| LUMO | Lowest Unoccupied Molecular Orbital; region of electron acceptance. | Energy is lowered by the electron-withdrawing nitro group. Localized mainly on the nitro group. |

| Energy Gap (ΔE) | The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). | Expected to be relatively small, indicating high reactivity and potential for intramolecular charge transfer. acs.org |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of varying electrostatic potential on the electron density surface, color-coded for interpretation.

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack.

Positive Regions (Blue): These areas are electron-deficient and represent sites for nucleophilic attack.

Neutral Regions (Green): These areas have a near-zero potential.

For this compound, the MEP map is predicted to show the most negative potential (red) localized on the oxygen atoms of the nitro group, which are highly electronegative. researchgate.net The oxygen atom of the methoxy group would also exhibit a region of negative potential. The most positive potential (blue) is expected to be found around the hydrogen atom of the N-methylamino group (N-H), making it the primary site for hydrogen bond donation. The aromatic protons will have a lesser positive potential. This visual representation of charge distribution is critical for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for applications in optoelectronics, such as frequency conversion and optical switching. nih.gov Organic molecules featuring a "push-pull" electronic structure are prime candidates for NLO materials. This structure consists of an electron-donating group (donor) and an electron-withdrawing group (acceptor) connected by a π-conjugated system.

This compound fits this molecular design perfectly.

Donor: The N-methylamino group, enhanced by the methoxy group at the para-position relative to the amine, acts as a strong electron donor.

Acceptor: The nitro group is a powerful electron acceptor.

π-Bridge: The benzene ring serves as the conjugated bridge facilitating intramolecular charge transfer (ICT) from the donor to the acceptor.

The efficiency of NLO materials is often quantified by the first-order hyperpolarizability (β). A large β value is indicative of a strong NLO response. For similar "push-pull" nitroaniline compounds, computational studies have shown that the charge transfer from the amino group to the nitro group results in significant NLO properties. dtic.mil While specific calculated values for this compound are not available in the cited literature, its structural analogy to known NLO chromophores like p-nitroaniline suggests it possesses potential NLO activity. dtic.mil The presence of the additional methoxy and N-methyl groups is expected to enhance the donor strength and, consequently, the hyperpolarizability compared to simpler nitroanilines.

Conformation Analysis and Stability Studies

The three-dimensional arrangement of atoms, or conformation, of this compound is critical to its stability and properties. The molecule's conformation is determined by the rotational freedom around its single bonds, particularly the C-N, C-O, and C-NO₂ bonds.

A key structural feature in 2-nitroanilines is the potential for an intramolecular hydrogen bond between the amino hydrogen and one of the oxygen atoms of the adjacent nitro group. nih.gov This interaction forms a pseudo-six-membered ring (an S(6) motif), which significantly stabilizes a planar conformation of the molecule by restricting the rotation of the nitro and amino groups relative to the benzene ring. For this compound, the formation of an N-H···O hydrogen bond is highly probable. The planarity induced by this interaction enhances the π-conjugation across the molecule, which is favorable for electronic processes like intramolecular charge transfer and NLO activity.

The orientation of the methoxy group is another important conformational aspect. It typically lies in or near the plane of the benzene ring to maximize resonance stabilization. Computational studies on related molecules can determine the most stable conformer by comparing the energies of various optimized geometries.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or other specified properties.

While no specific QSAR studies focusing on this compound were identified in the search results, the methodology can be described in its context. A QSAR model for a series of related nitroaniline derivatives would involve:

Data Set Compilation: Gathering a set of nitroaniline analogues with experimentally measured data for a specific endpoint (e.g., cytotoxicity, enzyme inhibition, or environmental toxicity).

Descriptor Calculation: For each molecule in the series, a variety of numerical parameters (descriptors) are calculated. These can include electronic descriptors (e.g., HOMO/LUMO energies, dipole moment), steric descriptors (e.g., molecular volume, surface area), and hydrophobic descriptors (e.g., logP).

Model Development: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is derived that correlates the descriptors with the observed activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For nitroaromatic compounds, QSAR models have been used to predict properties like mutagenicity and carcinogenicity, where descriptors related to the energy of the LUMO are often critical, as the reduction of the nitro group is a key step in their metabolic activation. iaps.org.in

Intermolecular Interactions and Supramolecular Chemistry

The way molecules of this compound interact with each other in the solid state defines its crystal structure and macroscopic properties. These intermolecular interactions are primarily driven by hydrogen bonding.

Hydrogen Bonding Patterns and Analysis

Hydrogen bonds are highly directional interactions between a hydrogen atom covalently bonded to a highly electronegative atom (the donor, D) and another nearby electronegative atom (the acceptor, A). In this compound, the N-H group is the primary hydrogen bond donor. The potential acceptors are the oxygen atoms of the nitro group, the oxygen of the methoxy group, and the nitrogen of the amino group itself.

Based on crystal structures of closely related molecules like 5-methoxy-2-nitroaniline (B42563), a rich network of hydrogen bonds can be predicted. unison.mx

Intramolecular Hydrogen Bonding: As mentioned in the conformation analysis (3.2.5), a strong intramolecular N-H···O bond to one of the nitro group oxygens is expected. This is a common feature in ortho-nitroanilines and contributes significantly to molecular planarity. nih.gov

Intermolecular Hydrogen Bonding: In the solid state, molecules are likely to be linked by intermolecular hydrogen bonds. The same N-H group that might participate in an intramolecular bond could also form an intermolecular bond, or different molecules might adopt conformations that favor intermolecular links. The nitro group's oxygen atoms are strong acceptors and are likely to be involved in N-H···O or weaker C-H···O interactions, linking molecules into chains, dimers, or more complex three-dimensional networks. acs.orgunison.mx

Table 2: Predicted Hydrogen Bonding Interactions for this compound

| Type | Donor | Acceptor | Description |

| Intramolecular | N-H (amino) | O (nitro) | Forms a stable S(6) ring motif, promoting planarity. nih.gov |

| Intermolecular | N-H (amino) | O (nitro) | Links molecules, often forming dimers or chains. unison.mx |

| Intermolecular | C-H (aromatic) | O (nitro/methoxy) | Weaker interactions that provide additional stabilization to the crystal packing. nih.gov |

Pi-Stacking and Other Non-Covalent Interactions

A detailed analysis of the pi-stacking and other non-covalent interactions for this compound is not available in published scientific literature. While the presence of an aromatic ring suggests the potential for pi-stacking, and the nitro and methoxy groups could participate in various intermolecular forces, specific crystallographic or computational studies to characterize these interactions for this particular compound could not be located in available research databases. Theoretical studies and crystal structure analysis are essential to fully understand the nature and impact of such non-covalent interactions on the solid-state packing of this molecule.

Co-crystallization Studies and Crystal Engineering

There are currently no available studies in the scientific literature focused on the co-crystallization or crystal engineering of this compound. Crystal engineering is a field dedicated to designing and synthesizing solid-state structures with desired properties, and co-crystallization is a primary technique used to achieve this. Research in this area would involve combining this compound with other molecules (co-formers) to create new crystalline solids with potentially altered physicochemical properties, such as solubility or stability. However, no such research has been published for this specific compound.

Iv. Biological and Medicinal Chemistry Research of 5 Methoxy N Methyl 2 Nitrobenzenamine Derivatives

Pharmacological Activity and Therapeutic Potential

Derivatives built upon the 5-methoxy-2-nitroaniline (B42563) framework have been investigated for a spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. encyclopedia.pubsmolecule.com These compounds can engage with biological targets like enzymes and cellular receptors through various interactions, including hydrogen bonding and π-π stacking, which are fundamental to their mechanism of action.

The antimicrobial potential of nitroaromatic compounds is well-documented, with the nitro group playing a pivotal role. encyclopedia.pubnih.gov The mechanism often involves the intracellular reduction of the nitro group, which generates toxic radical intermediates that can damage cellular components like DNA, leading to cell death. encyclopedia.pub This principle is the basis for the activity of established drugs like metronidazole. encyclopedia.pub

Research on 2-methyl-5-nitroaniline (B49896) derivatives, which are structurally similar to derivatives of 5-Methoxy-N-methyl-2-nitrobenzenamine, has demonstrated antimicrobial effects. researchgate.net For instance, certain phenylhydrazono-1H-tetrazol-5-yl-acetonitriles derived from nitroanilines have shown activity against various bacteria, including Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. researchgate.net The effectiveness of these compounds is often enhanced by the presence of the nitro group, which can improve lipophilicity and facilitate better interaction with bacterial membranes. encyclopedia.pub

Studies on nitroxoline (B368727) derivatives have further highlighted the antimicrobial mechanism, showing that these compounds can disrupt the bacterial outer membrane by binding to essential metal ions, leading to membrane damage and bactericidal effects. nih.gov

Table 1: Antimicrobial Activity of Selected Nitroaniline Derivatives

Chronic inflammation is implicated in numerous diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest. nih.govnih.gov Derivatives containing nitro and methoxy (B1213986) groups have shown potential as anti-inflammatory agents. researchgate.net The mechanism of action for some nitro-containing compounds involves the inhibition of key pro-inflammatory enzymes and signaling pathways. nih.gov

For example, research on 2-substituted 1-methyl-5-nitroindazolinones, which share the nitro-aromatic feature, demonstrated significant anti-inflammatory effects. These compounds were found to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, which are synthesized by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. Certain derivatives also reduced the production of inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).

Similarly, studies on other methoxy-containing derivatives, such as 4-methoxy-3-(methoxymethyl) phenol (B47542), have confirmed significant anti-inflammatory effects in carrageenan-induced rat paw edema models. nih.gov

The structural features of this compound derivatives are pertinent to the design of anticancer agents. smolecule.com The presence of a methoxy group on an aniline (B41778) ring is a feature found in some potent anticancer compounds. For instance, a derivative of amsacrine, N-5-dimethyl-9-[(2-methoxy-4-methylsulfonylamino) phenylamino]-4-acridinecarboxamide, has demonstrated significant cytotoxic activity against a variety of human and rodent tumor cell lines. nih.gov This compound acts by intercalating into DNA and was shown to be curative in animal models of Lewis lung tumor. nih.gov Its activity is notable, with concentrations for 50% inhibition of cell growth (IC50) reaching the nanomolar range for some cancer cell lines. nih.gov

Furthermore, studies on 2-methoxy-4-nitroaniline (B147289) (MNA) have shown it to be genotoxic in bacterial mutagenicity assays, indicating that it can induce DNA damage, a mechanism often exploited in cancer chemotherapy. nih.gov

Table 2: Cytotoxicity of a Methoxy-aniline Derivative Against Cancer Cell Lines

The ability of nitroaromatic compounds to interact with and inhibit enzymes is a key aspect of their medicinal chemistry. nih.gov For example, the antifungal activity of certain nitrotriazole derivatives is attributed to their efficient electrostatic interaction with the Fe(II) in the heme group of 14α-demethylase, an essential enzyme for ergosterol (B1671047) synthesis in fungi, leading to strong inhibition. nih.gov

While specific studies on aldose reductase inhibition by this compound derivatives are not widely reported, research on related structures provides insights. As noted previously, derivatives of 1-methyl-5-nitroindazolinone have been shown to inhibit the enzymes COX-2 and iNOS, which are critical mediators of inflammation. This demonstrates the potential for nitro-substituted aromatic compounds to act as enzyme inhibitors.

The interaction between a ligand and its receptor is defined by affinity (how tightly it binds) and efficacy (its ability to activate the receptor). nih.gov Derivatives containing methoxy groups have been shown to possess high affinity for specific receptors.

A notable example comes from research on 2-substituted 5-methoxy-N-acyltryptamines, which were tested for their affinity to the melatonin (B1676174) receptor. nih.gov By optimizing the substituents, researchers developed compounds with picomolar affinity, a significant increase compared to the nanomolar affinity of melatonin itself. nih.gov

Further studies on purine-containing derivatives designed as positive allosteric modulators (PAMs) of the α1β2γ2 GABA-A receptor also highlight the importance of the methoxy group. acs.org The position of the methoxy group on a phenyl ring significantly influenced activity; moving it from the ortho to the para position led to a pronounced enhancement in modulatory activity. acs.org This underscores the critical role of substituent placement in achieving desired receptor interactions.

Table 3: Receptor Binding Affinity of Methoxy-Containing Derivatives

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For derivatives related to this compound, SAR analyses have revealed key structural features that govern biological activity. nih.govnih.gov

The position of the nitro group on an aromatic ring is a major determinant of mutagenic and, by extension, potential cytotoxic activity. Studies on nitro derivatives of various heterocyclic compounds found that a nitro group at the C5 or C6 position generally resulted in measurable mutagenic activity, whereas substitution at other positions led to weaker or no activity. nih.gov

The role of the N-methyl group is also significant. Methylation of a ring nitrogen in certain nitroheterocyclic compounds was found to dramatically alter mutagenic activity, in one case causing a more than 300-fold increase. nih.gov

In the context of receptor modulation, the placement of the methoxy group is critical. As observed in GABA-A receptor modulators, moving a methoxy group from the ortho to the para position on a phenyl substituent transformed a compound with low activity into a potent positive allosteric modulator. acs.org Conversely, SAR studies on anti-inflammatory nitroindazolinones showed that having a substituted benzyl (B1604629) moiety at the N2 position was optimal for activity, and the introduction of halogen atoms on this benzyl group generally led to stronger activity.

Influence of Substituent Position and Electronic Effects on Biological Activity

The biological activity of benzenoid derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring. In derivatives of this compound, the interplay between the methoxy (-OCH₃), N-methyl (-NHCH₃), and nitro (-NO₂) groups dictates the molecule's physicochemical properties and its interaction with biological targets.

The nitro group is a strong electron-withdrawing group, primarily through a resonance effect, which significantly lowers the electron density of the aromatic ring. scielo.br This property is quantified by its high positive Hammett substituent constant (σp = +0.78). scielo.br This electron deficiency makes the aromatic ring susceptible to certain metabolic reactions and influences binding affinity to biological receptors. scielo.br Conversely, the methoxy group is an electron-donating group, which can increase electron density at specific positions on the ring and affect properties like lipophilicity and hydrogen bond formation. scielo.br

| Substituent | Position on Ring | Electronic Effect | Potential Impact on Biological Activity |

|---|---|---|---|

| -NO₂ (Nitro) | 2 | Strongly Electron-Withdrawing | Influences redox potential, susceptibility to bioreduction, and receptor binding affinity. scielo.br |

| -OCH₃ (Methoxy) | 5 | Electron-Donating | Modulates lipophilicity, hydrogen bond acceptance, and metabolic stability. scielo.bracs.org |

| -NHCH₃ (N-methyl) | 1 | Electron-Donating | Affects basicity, hydrogen bonding, and steric profile for receptor interaction. researchgate.net |

Design and Synthesis of Novel Derivatives for Enhanced Activity

The rational design of new derivatives of this compound focuses on optimizing potency, selectivity, and pharmacokinetic properties. Synthetic strategies often leverage the existing functional groups as handles for modification. The parent compound, 5-Methoxy-N-methyl-2-nitroaniline, serves as a key starting material or intermediate.

One common approach involves the modular synthesis from diverse starting materials. For example, synthetic routes used for creating related phenazine (B1670421) antibiotics have started from 2-nitro-5-chloroanisole, a compound structurally similar to the methoxy-nitroaniline core. nih.gov Such methods allow for the introduction of a wide variety of functional groups at different positions on the scaffold, enabling the exploration of new structure-activity relationships. nih.govacs.org

Another key strategy is the modification of the amine or aromatic ring. N-methylation is a known technique in medicinal chemistry to enhance properties like metabolic stability or membrane permeability. researchgate.net Further alkylation or acylation of the secondary amine in this compound could lead to novel derivatives with altered biological targets or improved activity. Additionally, reactions on the aromatic ring, such as nucleophilic aromatic substitution, could be employed to introduce new substituents, further diversifying the chemical space. The synthesis of complex heterocyclic compounds often begins with simpler precursors like aniline, which can be protected, nitrated, and then deprotected to yield the desired nitroaniline building block. hopemaxchem.com These established synthetic methodologies provide a robust framework for creating a library of novel this compound derivatives for biological screening. chemicalbook.com

Biochemical Pathways and Molecular Targets

The biological effects of this compound derivatives are contingent on their interactions with cellular components and their influence on biochemical pathways. The nitroaromatic structure is a key determinant of these interactions.

Interaction with Biological Macromolecules (Proteins, Nucleic Acids)

The chemical structure of nitroaromatic compounds allows them to interact with various biological macromolecules, including proteins and nucleic acids. scielo.br The electron-deficient nature of the nitro-substituted ring can facilitate favorable interactions with electron-rich pockets in enzymes and receptors. scielo.brnih.gov

A primary mechanism of action for many nitroaromatic compounds involves enzymatic reduction of the nitro group by nitroreductases. researchgate.net This process is critical for the activation of some nitro-based drugs. The parent compound or its metabolites can then bind to the active site of the target enzyme. Beyond enzymes, derivatives have been shown to target other proteins; for example, certain nitroaromatic compounds have been investigated as inhibitors of the PIM-1 kinase or as modulators of the GABAA receptor. acs.orgresearchgate.net

Furthermore, some nitroaromatic derivatives have been shown to interact directly with nucleic acids. Research on nitroacridine (B3051088) compounds demonstrated that they can bind covalently to DNA, forming crosslinks that interfere with DNA replication and transcription, leading to cytotoxic effects. nih.gov While intercalation is one mode of binding, covalent attachment following bioreduction represents a more permanent interaction that can profoundly disrupt cellular function. nih.gov

Cellular Uptake and Metabolism Studies

For a compound to exert a biological effect, it must first cross the cell membrane and reach its intracellular target. Cellular uptake is heavily influenced by the molecule's physicochemical properties, particularly its lipophilicity. scielo.br The presence of a methoxy group in derivatives of this compound can increase lipophilicity, potentially enhancing membrane permeability. mdpi.com

Once inside the cell, nitroaromatic compounds undergo extensive metabolism. The most critical metabolic pathway is the reduction of the nitro group. scielo.brnih.gov This six-electron reduction proceeds through highly reactive intermediates, including a nitroso and a hydroxylamine (B1172632) derivative, before forming the final amine. nih.gov These reactions can be catalyzed by a variety of enzymes, including cytosolic and mitochondrial enzymes, as well as by bacteria present in the gastrointestinal tract. nih.govnih.gov The specific metabolic profile can vary depending on the other substituents on the aromatic ring, which can influence the redox potential of the molecule and its susceptibility to enzymatic action. scielo.br

Signaling Pathway Modulation

Derivatives of this compound can modulate cellular signaling pathways, often as a consequence of their metabolism. The bioreduction of the nitro group can lead to the formation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as the superoxide (B77818) anion. researchgate.netnih.gov

An excess of these reactive species induces a state of oxidative or nitroxidative stress, which can damage cellular components like lipids, proteins, and DNA. nih.govmdpi.com This stress, in turn, can trigger various cell signaling cascades. For example, ROS/RNS are known to affect the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a central role in inflammation, immune response, and cell survival. mdpi.com Disruption of these pathways can alter gene transcription and protein expression, ultimately leading to cellular responses such as apoptosis (programmed cell death) or changes in cell proliferation. nih.govmdpi.com

Toxicological and Safety Research Considerations

When developing any new class of chemical compounds for potential therapeutic use, a thorough toxicological assessment is paramount. For derivatives of this compound, research must address the safety concerns historically associated with nitroaromatic compounds. acs.org

A primary consideration is the potential for mutagenicity and genotoxicity. acs.org The reactive intermediates formed during the nitroreduction pathway, particularly hydroxylamines, can covalently bind to DNA, forming adducts that may lead to mutations. nih.govnih.gov Therefore, a standard battery of tests, including the Ames test using Salmonella strains, is essential to evaluate the mutagenic potential of any new derivative. nih.gov

Another key area of investigation is metabolism-induced toxicity. nih.gov The same bioreductive activation that can produce a therapeutic effect can also lead to toxic outcomes in host cells. scielo.br Research must consider the potential for organ-specific toxicity, with a particular focus on the liver, as it is a primary site of drug metabolism. nih.gov Studies on hepatotoxicity are crucial to identify whether metabolites cause cellular damage, for example, through oxidant stress or by forming protein adducts. nih.gov

Finally, structure-toxicity relationship studies are an important consideration. Research has shown that structural modifications to the nitroaromatic scaffold can significantly mitigate toxicity. nih.gov Therefore, toxicological research should not only identify hazards but also guide the design of safer derivatives by exploring how changes in substituent type and position can alter metabolic pathways to favor detoxification over toxic activation.

Genotoxicity and Mutagenicity Assessments

The genotoxic and mutagenic potential of aniline-based compounds is often linked to the presence and position of nitro groups. nih.gov Studies on compounds structurally related to this compound indicate a potential for genotoxicity.

Quantitative structure–activity relationship (QSAR) analysis predicted that 2-methoxy-4-nitroaniline (MNA), a structural isomer, is likely to be carcinogenic and mutagenic in mammals. nih.gov This was substantiated by bacterial mutagenicity assays, where MNA induced significant increases in mutant colonies in Salmonella typhimurium strains TA98 and TA100, both with and without metabolic activation enzymes. nih.gov This suggests that MNA itself is a direct-acting mutagen.

Similarly, 2-methyl-5-nitroaniline has demonstrated positive results in reverse-mutation assays using Salmonella typhimurium and Escherichia coli, as well as in Syrian hamster embryo (SHE) cell transformation assays. ornl.gov A broader study on various aniline derivatives using a DNA repair test with primary cultured rat hepatocytes found that several compounds, including 2-chloro-4-methylaniline (B104755) and 4-chloro-N-methylaniline, elicited positive DNA repair responses, indicating genotoxic potential. nih.gov

| Compound | Assay Type | Test System | Result | Metabolic Activation | Source |

|---|---|---|---|---|---|

| 2-Methoxy-4-nitroaniline (MNA) | Bacterial Reverse Mutation | S. typhimurium TA98 | Positive | With and Without | nih.gov |

| 2-Methoxy-4-nitroaniline (MNA) | Bacterial Reverse Mutation | S. typhimurium TA100 | Positive | With and Without | nih.gov |

| 2-Methyl-5-nitroaniline | Bacterial Reverse Mutation | S. typhimurium | Positive | Not Specified | ornl.gov |

| 2-Methyl-5-nitroaniline | Bacterial Reverse Mutation | E. coli | Positive | Not Specified | ornl.gov |

| 2-Methyl-5-nitroaniline | Cell Transformation | Syrian Hamster Embryo (SHE) | Positive | Not Specified | ornl.gov |

| 2-Chloro-4-methylaniline | DNA Repair Test | Rat Hepatocytes | Positive | Not Applicable | nih.gov |

| 4-Chloro-N-methylaniline | DNA Repair Test | Rat Hepatocytes | Positive | Not Applicable | nih.gov |

Hypersensitivity and Allergic Responses

Certain aniline derivatives are known to induce skin hypersensitivity and allergic reactions. 2-methoxy-4-nitroaniline (MNA) has been reported to cause contact hypersensitivity in humans. nih.gov The potential for MNA to induce contact hypersensitivity was evaluated in a study using female Balb/c mice. nih.gov In this assay, MNA in dimethylformamide was applied to the ears for three consecutive days to assess sensitization. nih.gov

Cross-sensitization among similar compounds is also a documented phenomenon. nih.gov For instance, individuals allergic to p-phenylenediamine (B122844) (PPD), a common ingredient in hair dyes, may also react to other derivatives. nih.gov A study involving PPD-allergic volunteers tested their reactivity to 2-methoxymethyl-p-phenylenediamine (Me-PPD). nih.gov While all eight volunteers reacted to a PPD allergy alert test, seven also reacted to Me-PPD, demonstrating a high rate of cross-elicitation, although the reaction to Me-PPD was significantly less severe. nih.gov

| Compound | Test Type | Test System | Key Finding | Source |

|---|---|---|---|---|

| 2-Methoxy-4-nitroaniline (MNA) | Local Lymph Node Assay (LLNA) | Female Balb/c Mice | Evaluated for potential to induce contact hypersensitivity. | nih.gov |

| 2-Methoxymethyl-p-phenylenediamine (Me-PPD) | Allergy Alert Test (Human) | PPD-Allergic Volunteers | 88% (7 out of 8) of subjects showed cross-elicitation from PPD. | nih.gov |

Organ-Specific Toxicity (e.g., Myocardial, Hepatic, Splenic)

Studies on laboratory animals have identified specific organs targeted by nitroaniline derivatives. Notably, 2-methoxy-4-nitroaniline (MNA) has been associated with myocardial necrosis in rats. nih.gov

A 14-day subacute toxicity study in B6C3F1/N mice exposed to MNA via feed revealed effects on the liver and spleen. nih.gov In the liver, increased relative weights were seen in female mice, while both absolute and relative liver weights increased in males. nih.gov Minimal elevations of hemosiderin pigmentation, a breakdown product of red blood cells, were also observed in the liver at high concentrations. nih.gov The spleen showed more pronounced effects, with minimal to moderate elevations in hemosiderin pigmentation and minimal increases in hematopoietic cell proliferation at various exposure levels. nih.gov These findings suggest that MNA can induce damage to red blood cells, leading to pigment deposition and compensatory cell production in the spleen and liver. nih.gov Chronic exposure to the related compound 4-nitroaniline (B120555) has also been linked to splenomegaly and hemosiderin pigmentation in the spleen and liver. nih.gov

| Organ | Observed Effect | Sex | Exposure Level (ppm) | Source |

|---|---|---|---|---|

| Myocardium | Necrosis (reported in rats) | Not Specified | Not Specified | nih.gov |

| Liver | Increased Relative Weight | Female | 5,000–10,000 | nih.gov |

| Increased Absolute & Relative Weight | Male | ≥1,250 | nih.gov | |

| Liver | Minimal Hemosiderin Pigmentation | Both | 10,000 | nih.gov |

| Spleen | Minimal to Moderate Hemosiderin Pigmentation | Both | 5,000–10,000 | nih.gov |

| Minimal Hematopoietic Cell Proliferation | Both | ≥1250 | nih.gov |

Reproductive and Developmental Toxicity

The effects of nitroaniline derivatives on reproduction and development have been investigated in rodent models. A study on 2-methoxy-4-nitroaniline (MNA) exposed pregnant Harlan Sprague Dawley rats to the compound from gestation day 6 through postnatal day (PND) 21. nih.gov The results showed a decrease in the mean weights of litters at an exposure level of 5,000 ppm, starting from the first postnatal day. nih.gov

In contrast, studies on the structurally related compounds 4-nitroaniline and 4-methoxy-2-nitroaniline (B140478) found no effects on mating indices or the viability of fetuses or pups in two-generation studies with Sprague-Dawley CD rats. nih.gov Furthermore, while Aniline HCl induced methemoglobinemia and splenomegaly in dams, the effects on organ weight and blood cell formation in the pups were transient and resolved by PND 60. nih.gov No specific reproductive or developmental toxicity studies have been conducted for 2-methyl-5-nitroaniline via inhalation. ornl.gov

| Compound | Test System | Exposure Details | Key Finding | Source |

|---|---|---|---|---|

| 2-Methoxy-4-nitroaniline (MNA) | Harlan Sprague Dawley Rats | Gestational Day 6 to Postnatal Day 21 | Decreased mean litter weights at 5,000 ppm. | nih.gov |

| 4-Nitroaniline | Sprague-Dawley CD Rats | 2-Generation Study | No effect on mating, fetal, or pup viability. | nih.gov |

| 4-Methoxy-2-nitroaniline | Sprague-Dawley CD Rats | 2-Generation Study | No effect on mating, fetal, or pup viability. | nih.gov |

| Aniline HCl | Fischer 344 Rats | Gestation and Lactation | Transient effects on organ weight and hematopoiesis in pups. | nih.gov |

V. Advanced Materials Science and Industrial Applications of 5 Methoxy N Methyl 2 Nitrobenzenamine

Applications in Dye and Pigment Chemistry

Aromatic nitroamines are foundational components in the synthesis of azo dyes, a dominant class of colorants used across various industries. While direct research on azo dyes derived specifically from 5-Methoxy-N-methyl-2-nitrobenzenamine is limited in publicly available literature, extensive studies on its close structural analogs, such as 2-methoxy-5-nitroaniline (B165355) and its isomer 5-methoxy-2-methyl-4-nitroaniline (B28023), provide a strong basis for understanding its potential in this field. The methodologies and resulting properties are expected to be analogous, with the N-methyl group in this compound likely influencing the electronic properties and solubility of the final dye molecules.

The synthesis of azo dyes from precursors like this compound follows a well-established two-step process: diazotization followed by a coupling reaction. youtube.com In the first step, the primary or secondary aromatic amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric or sulfuric acid, at low temperatures (0–5 °C) to form a diazonium salt. youtube.comorientjchem.org This highly reactive diazonium salt is then immediately reacted with a coupling component—an electron-rich aromatic compound such as a phenol (B47542), naphthol, or an aromatic amine—to form the stable azo dye. unb.ca

For instance, studies on the isomer 5-methoxy-2-methyl-4-nitroaniline detail its use as a diazonium salt precursor in the synthesis of a series of red disperse azo dyes. nih.gov Similarly, research on 2-methoxy-5-nitroaniline demonstrates its diazotization and subsequent coupling with various components like 1-hydroxynaphthalene, 2-hydroxynaphthalene, and N-phenylnaphthylamine to produce a range of monoazo disperse dyes. orientjchem.org

The characterization of these synthesized dyes is typically performed using a suite of spectroscopic techniques. Fourier-transform infrared (FTIR) spectroscopy is used to confirm the presence of key functional groups, such as the characteristic N=N stretching of the azo linkage, the C-O-C stretch of the methoxy (B1213986) group, and the symmetric and asymmetric stretches of the nitro group. orientjchem.org Ultraviolet-visible (UV-Vis) spectroscopy is employed to determine the maximum absorption wavelength (λmax) of the dye, which dictates its color. orientjchem.org Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, confirming the successful coupling and the final arrangement of the atoms. orientjchem.org